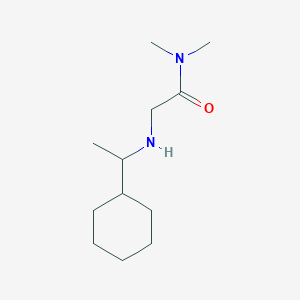

2-((1-Cyclohexylethyl)amino)-N,N-dimethylacetamide

Description

2-((1-Cyclohexylethyl)amino)-N,N-dimethylacetamide (CAS: 1157911-14-2) is a substituted acetamide derivative with the molecular formula C₁₂H₂₄N₂O and a molecular weight of 212.34 g/mol . Its structure features a cyclohexylethylamino group attached to the acetamide backbone, where both nitrogen atoms are dimethylated. The compound’s sterically bulky cyclohexylethyl substituent may influence its reactivity, solubility, and biological activity compared to simpler analogs.

Properties

Molecular Formula |

C12H24N2O |

|---|---|

Molecular Weight |

212.33 g/mol |

IUPAC Name |

2-(1-cyclohexylethylamino)-N,N-dimethylacetamide |

InChI |

InChI=1S/C12H24N2O/c1-10(11-7-5-4-6-8-11)13-9-12(15)14(2)3/h10-11,13H,4-9H2,1-3H3 |

InChI Key |

SYAIIPMTEBJYIA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CCCCC1)NCC(=O)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Cyclohexylethyl)amino)-N,N-dimethylacetamide typically involves the reaction of cyclohexyl ethylamine with N,N-dimethylacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2-((1-Cyclohexylethyl)amino)-N,N-dimethylacetamide may involve large-scale batch or continuous processes. The use of advanced reactors and automation systems ensures consistent quality and efficiency. The industrial production methods also focus on minimizing waste and environmental impact through the implementation of green chemistry principles.

Chemical Reactions Analysis

Oxidation Reactions

DMAc derivatives are susceptible to oxidation, particularly under conditions involving peroxides or transition-metal catalysts. For example:

-

Formaldehyde Generation : Oxidation of the DMAc moiety can produce formaldehyde derivatives (e.g., hemiaminals) via radical intermediates. This is observed in reactions involving peroxides and copper catalysts (Scheme 11, ).

-

Cyclohexylethylamino Group : The secondary amine in the cyclohexylethylamino group may oxidize to form a nitroso or hydroxylamine derivative under strong oxidizing agents like KMnO₄ or CrO₃.

Key Reaction Pathway :

Conditions :

-

Oxidizing agents: KMnO₄, H₂O₂, or O₂ atmosphere.

-

Catalysts: Cu(I/II) or Pd-based systems.

Hydrolysis and Acid/Base Reactivity

The amide bond in DMAc derivatives undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Cleaves the acyl-N bond, yielding acetic acid and dimethylamine hydrochloride (observed in DMAc hydrolysis with HCl, ):

-

Base Resistance : The DMAc structure resists alkaline hydrolysis, making it a stable solvent for reactions involving NaOH or KOH ( ).

Implications for Target Compound :

The cyclohexylethylamino group may remain intact during hydrolysis, but steric effects could slow reaction kinetics.

Metabolic Pathways

In biological systems, DMAc derivatives undergo enzymatic transformations:

-

N-Demethylation : Cytochrome P450 enzymes (e.g., CYP2E1) metabolize DMAc via sequential N-demethylation, producing metabolites like N-monomethylacetamide (MMAC) and acetamide ( ).

-

Radical Intermediates : Reactive carbon-centered radicals formed during metabolism may contribute to liver toxicity via cytochrome P450 inactivation ( ).

Metabolite Profile :

| Metabolite | Yield (Urine) | Enzyme Involved |

|---|---|---|

| N-Monomethylacetamide | 60–70% | CYP2E1 |

| Acetamide | 7–10% | Non-enzymatic hydrolysis |

Substitution and Cross-Coupling Reactions

The amino and carbonyl groups enable diverse functionalization:

-

Nucleophilic Substitution : The cyclohexylethylamino group can react with alkyl halides (e.g., ethyl iodide) under basic conditions (NaH/DMF) to form quaternary ammonium salts ( ).

-

Pd-Catalyzed Reactions : DMAc derivatives participate in Pd-catalyzed amidation or arylation, as seen in the synthesis of naphthalenamines ( ).

Example Reaction :

Conditions :

-

Halopyridine promoters (e.g., 2,3-dibromopyridine).

-

Solvent: DMAc or DMF.

Reduction Reactions

The acetamide carbonyl group can be reduced to an alcohol or amine:

-

Catalytic Hydrogenation : H₂/Pd-C reduces the carbonyl to a CH₂ group, yielding 2-((1-cyclohexylethyl)amino)-N,N-dimethylethylamine.

-

LiAlH₄ : Converts the amide to a tertiary amine.

Scientific Research Applications

2-((1-Cyclohexylethyl)amino)-N,N-dimethylacetamide has a range of applications in scientific research, including chemistry, biology, medicine, and industry. It is unique because of its combined structural features, which give it distinct chemical and biological properties.

Scientific Research Applications

- Chemistry It is used as a reagent in organic synthesis and catalysis.

- Biology It is investigated for its potential biological activities and interactions with biomolecules.

- Medicine It is explored for its therapeutic potential in drug development.

- Industry It is utilized in the production of specialty chemicals and materials.

Chemical Reactions Analysis

2-((1-Cyclohexylethyl)amino)-N,N-dimethylacetamide undergoes oxidation, reduction, and substitution reactions.

- Oxidation Common oxidizing agents include potassium permanganate and hydrogen peroxide . Oxidation may yield cyclohexyl ethylamine oxides.

- Reduction Reducing agents such as lithium aluminum hydride and sodium borohydride are used. Reduction may produce cyclohexyl ethylamine derivatives.

- Substitution Reagents like halogens and nucleophiles are employed.

Mechanism of Action

The mechanism of action of 2-((1-Cyclohexylethyl)amino)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

The following table summarizes key structural and functional differences between 2-((1-Cyclohexylethyl)amino)-N,N-dimethylacetamide and related compounds:

Structural and Reactivity Differences

- Chloroacetamides vs. Target Compound: Chloro-substituted analogs like alachlor and dimethenamid () exhibit enhanced electrophilicity due to the chlorine atom, enabling nucleophilic substitution reactions critical for herbicide activity .

- N-Alkyl vs. N-Aryl Substitutions: The cyclohexylethyl group in the target compound introduces significant steric hindrance compared to smaller alkyl or aryl groups in analogs like DMA or 2-[(2,3-dimethylphenyl)amino]-N,N-dimethylacetamide. This may limit its utility in reactions requiring facile nucleophilic attack but improve selectivity in catalytic processes .

Physicochemical Properties

- Solubility : DMA’s high polarity and low molecular weight make it miscible with water and organic solvents, whereas the hydrophobic cyclohexylethyl group in the target compound likely reduces aqueous solubility .

- Thermal Stability : Bulky substituents like cyclohexylethyl may enhance thermal stability compared to linear alkyl groups, as seen in N,N-diethylacetamide (), which degrades at lower temperatures due to weaker van der Waals interactions .

Biological Activity

2-((1-Cyclohexylethyl)amino)-N,N-dimethylacetamide, often referred to as a derivative of N,N-dimethylacetamide (DMA), is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, toxicological data, and potential therapeutic applications based on diverse research findings.

2-((1-Cyclohexylethyl)amino)-N,N-dimethylacetamide is characterized by the following molecular structure:

- Molecular Formula : C_{13}H_{19}N_{2}O

- CAS Number : [Not specified in the sources]

This compound features an amino group, which is significant for its biological interactions, particularly in enzyme inhibition and receptor binding.

Pharmacological Effects

Research indicates that similar compounds, particularly those containing dimethylacetamide moieties, exhibit various biological activities:

- Antithyroid Activity : Studies have shown that N,N-dimethylacetamide can form charge-transfer complexes with iodine, suggesting potential antithyroid activity by inhibiting thyroid hormone biosynthesis through interference with iodine incorporation into thyroglobulin .

- Anti-inflammatory and Antibacterial Properties : The compound has been noted for its role in treating inflammatory conditions and infections, highlighting its utility in pharmacological applications .

- Bone Regeneration : There is evidence suggesting that DMA derivatives may enhance bone regeneration and inhibit osteoclastogenesis, indicating potential applications in treating osteoporosis .

Toxicological Data

The safety profile of 2-((1-Cyclohexylethyl)amino)-N,N-dimethylacetamide can be inferred from studies on DMA:

- Acute Toxicity : DMA exhibits low acute toxicity with oral LD50 values ranging from 3000 mg/kg to 6000 mg/kg in rats. Dermal exposure shows higher toxicity with LD50 values around 7500 mg/kg .

- Chronic Exposure Effects : Long-term exposure studies indicate potential liver damage and respiratory tract irritation at high concentrations. Notably, a study reported no significant increase in tumor incidence in mice exposed to DMA over 18 months .

- Developmental Toxicity : High doses of DMA have been associated with teratogenic effects in animal studies, necessitating caution in its use during pregnancy. The NOEL (No Observed Effect Level) for developmental toxicity was found to be around 160 mg/kg/day .

Case Study 1: Occupational Exposure

A study involving workers in acrylic fiber production assessed urinary concentrations of DMA and its metabolite N-methylacetamide (NMA). High levels were detected among workers operating machinery, indicating significant dermal absorption and inhalation risks associated with chronic exposure .

Case Study 2: Animal Studies

In a controlled study on mice exposed to varying concentrations of DMA, no significant tumors were observed; however, there were indications of non-neoplastic lesions such as hepatocellular hypertrophy at higher doses. This suggests that while the compound may not be carcinogenic, it can lead to liver changes at elevated exposure levels .

Summary Table of Biological Activities

Q & A

Q. What are the recommended synthesis routes for 2-((1-Cyclohexylethyl)amino)-N,N-dimethylacetamide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting N,N-dimethylacetamide with 1-cyclohexylethylamine under reflux in a polar aprotic solvent (e.g., dichloromethane or acetonitrile) with a catalytic base (e.g., triethylamine). Purification typically employs column chromatography using silica gel and a gradient eluent system (e.g., ethyl acetate/hexane). Yield optimization may require temperature control (60–80°C) and inert atmosphere (N₂) to prevent oxidation .

Q. How can the purity and structural integrity of this compound be assessed using analytical techniques?

- Methodological Answer :

- Gas Chromatography (GC) : Verify purity (>99%) by comparing retention times with standards under isothermal or programmed temperature conditions (e.g., 170–200°C) .

- NMR Spectroscopy : Confirm structure via ¹H and ¹³C NMR. Key signals include the dimethylacetamide moiety (δ ~2.9–3.1 ppm for N-CH₃ protons) and cyclohexylethyl group (δ ~1.2–1.8 ppm for cyclohexyl protons) .

- HPLC : Use a C18 column with UV detection (λ = 210–230 nm) and mobile phase (acetonitrile/water) to assess impurities .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent concentrations). Standardize protocols by:

- Using validated reference standards (e.g., USP/EP pharmacopeial guidelines) for bioactivity assays .

- Cross-referencing with structurally similar compounds (e.g., cyclohexyl-containing analogs like 2-Acetamido-2-cyclohexylacetic acid) to identify structure-activity relationships (SAR) .

- Performing dose-response curves across multiple replicates to account for batch-to-batch variability .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance amine-acetamide coupling efficiency .

- Solvent Optimization : Replace traditional solvents with greener alternatives (e.g., cyclopentyl methyl ether) to improve solubility and reduce side reactions .

- Step-wise Monitoring : Use TLC or in-line IR spectroscopy to track intermediate formation and adjust reaction parameters in real time .

Q. How can stereochemical effects on biological activity be systematically analyzed?

- Methodological Answer :

- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution using lipases .

- Molecular Docking : Compare binding affinities of enantiomers with target proteins (e.g., cyclooxygenase or neurotransmitter receptors) using software like AutoDock Vina .

- Circular Dichroism (CD) : Correlate optical activity with biological potency in cell-based assays .

Q. What solvent systems are optimal for studying the compound’s stability and reactivity?

- Methodological Answer :

- Stability Tests : Conduct accelerated degradation studies in DMSO, ethanol, and PBS (pH 7.4) under varying temperatures (4°C, 25°C, 40°C). Monitor degradation via LC-MS .

- Reactivity in Protic vs. Aprotic Solvents : Compare reaction kinetics in methanol (protic) vs. THF (aprotic) to identify solvent-dependent pathways .

Q. What in silico methods predict interactions with biological targets?

- Methodological Answer :

- Pharmacophore Modeling : Use Schrödinger’s Phase to identify critical binding motifs (e.g., acetamide carbonyl group) .

- Molecular Dynamics Simulations : Simulate ligand-protein interactions (e.g., with GROMACS) to assess binding stability and residence time .

Q. How should conflicting toxicity data from in vitro vs. in vivo models be addressed?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.